3-Methyl-4-nitroisothiazole
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-4-nitroisothiazole involves an alternative method that also produces 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a side product. This method has been extensively studied for its efficiency and the spectral and electronic properties of the synthesized compound (Regiec & Wojciechowski, 2019).
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitroisothiazole has been characterized using various spectroscopic techniques. Vibrational spectra predicted by anharmonic approximation show good agreement with experimental data. The stability of the molecule arising from hyperconjugative interaction has been estimated using natural bond orbital analysis (Regiec & Wojciechowski, 2019).
Chemical Reactions and Properties
3-Methyl-4-nitroisothiazole is susceptible to reduction, similar to 1-methyl-3-nitropyrazole. Its UV-Vis spectra analysis reveals the nature of valence electron excitation and electron transition, indicating its potential for various chemical reactions (Regiec & Wojciechowski, 2019).
Physical Properties Analysis
The physical properties of 3-Methyl-4-nitroisothiazole, such as its molar enthalpy of vaporization, have been estimated, providing insights into its behavior under different physical conditions (Regiec & Wojciechowski, 2019).
Chemical Properties Analysis
The compound's electron affinity and measured reduction potential highlight its chemical properties, particularly its reactivity and susceptibility to certain chemical reactions. This understanding is crucial for its application in various chemical processes (Regiec & Wojciechowski, 2019).
Scientific Research Applications
Spectroscopic and Electronic Properties : 3-Methyl-4-nitroisothiazole has been synthesized and studied for its spectral and electronic properties. The research included extensive vibrational assignments and analysis of its stability based on hyper-conjugative interactions. This compound's susceptibility to reduction and UV-Vis spectra analysis was also explored (Regiec & Wojciechowski, 2019).
Potential as Antifungal Agents : Certain derivatives of 3-Methyl-4-nitroisothiazole have been synthesized with potential antifungal properties. 5-Chloro-3-methyl-4-nitroisothiazole, in particular, exhibited significant in vitro antifungal activity against a range of fungi (Albert, O'Brien, & Robins, 1980).
Synthesis and Derivatives Exploration : The preparation of 3-Methyl-5-nitroisothiazole from 5-amino-3-methylisothiazole and subsequent conversions to other derivatives, such as acids, amides, and aldehydes, were studied. This research provided insights into the chemical versatility of this compound (Walsh & Wooldridge, 1972).
Anti-Tumor Activity : A study on the anti-tumor activity of novel triazolopyrimidines, where 3-Methyl-4-nitroisothiazole was likely used in the synthesis process, showed promising results against various cancer cells, indicating its potential in cancer therapy (Safari, Bayat, Nasri, & Karami, 2020).
Redox Condensation Reactions : The compound was also involved in redox condensation reactions for synthesizing 2-aroylbenzothiazoles, emphasizing its role in complex chemical processes (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).
Corrosion Inhibition : Research on the inhibition properties of heterocyclic diazoles, including 3-Methyl-4-nitroisothiazole, revealed their potential as corrosion inhibitors for iron in acidic environments (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).
Coordination Compounds Synthesis : The use of 3-Methyl-4-nitroisothiazole in the synthesis of coordination compounds of Nickel (II) with methylisothiazoles was explored, demonstrating its utility in inorganic chemistry (Sinha, Jain, & Sinha, 1984).
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVNQQFRSJOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631708 | |
Record name | 3-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitroisothiazole | |
CAS RN |
1073-18-3 | |
Record name | 3-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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